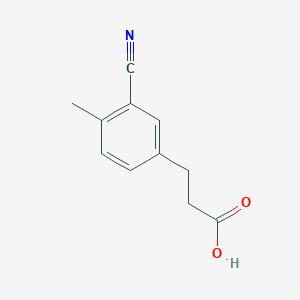
3-(3-Cyano-4-methylphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Cyano-4-methylphenyl)propanoic acid is an organic compound with the molecular formula C11H11NO2. This compound features a cyano group (-CN) and a methyl group (-CH3) attached to a phenyl ring, which is further connected to a propanoic acid moiety. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Cyano-4-methylphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 3-cyano-4-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product . Another method includes the use of Suzuki–Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated precursor under palladium catalysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Cyano-4-methylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Halogenating agents like bromine (Br2) and nucleophiles such as amines and alcohols are commonly employed.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3-Cyano-4-methylphenyl)propanoic acid has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-(3-Cyano-4-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the aromatic ring can undergo electrophilic substitution. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylphenyl)propanoic acid: Lacks the cyano group, resulting in different reactivity and applications.
3-(3-Methoxyphenyl)propanoic acid: Contains a methoxy group instead of a cyano group, leading to variations in chemical behavior and biological activity.
3-(4-Cyanophenyl)propanoic acid: Similar structure but without the methyl group, affecting its physical and chemical properties.
Uniqueness
3-(3-Cyano-4-methylphenyl)propanoic acid is unique due to the presence of both the cyano and methyl groups on the aromatic ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
3-(3-cyano-4-methylphenyl)propanoic acid |
InChI |
InChI=1S/C11H11NO2/c1-8-2-3-9(4-5-11(13)14)6-10(8)7-12/h2-3,6H,4-5H2,1H3,(H,13,14) |
InChI Key |
YVMQFPNTMISQEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(2-methoxyethyl)amino]ethyl}-2-nitrobenzene-1-sulfonamide](/img/structure/B13341668.png)
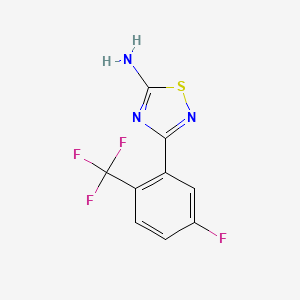
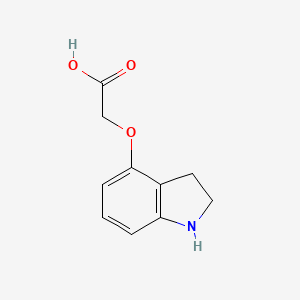
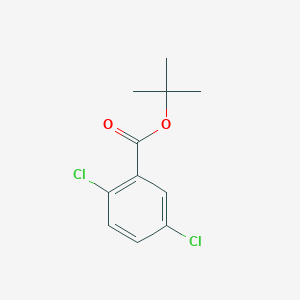
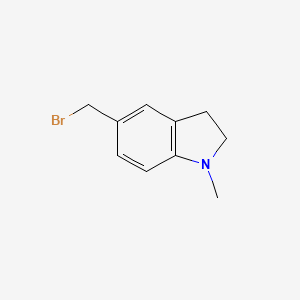
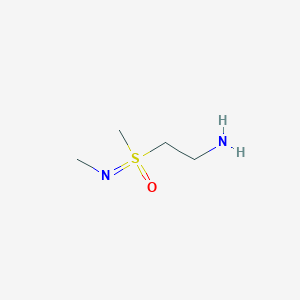
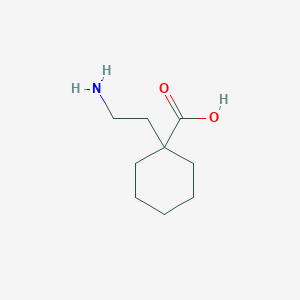
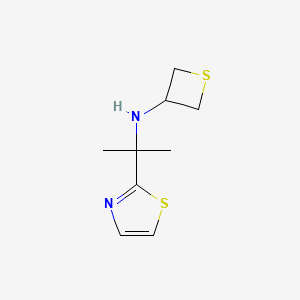

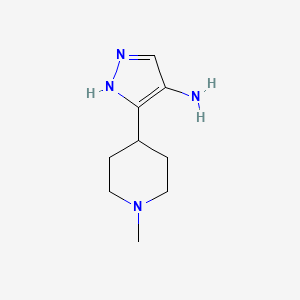
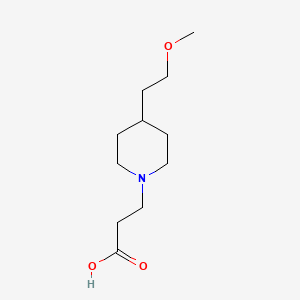
![2,12-Dibromo-7-(10-bromoanthracen-9-yl)benzo[m]tetraphene](/img/structure/B13341753.png)
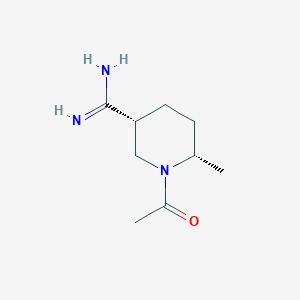
![[3-(Aminomethyl)cyclohexyl]methanol hydrochloride](/img/structure/B13341763.png)
